

managing Ulixertinib-associated dermatologic adverse events

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Compound Focus: Ulixertinib

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Clinical Evidence at a Glance

The foundation for these management guidelines comes from a nonrandomized trial involving 135 patients with advanced cancers. The table below summarizes the key characteristics of **Ulixertinib**-induced dAEs from this study [1].

dAE Characteristic	Findings (n=135)
Overall Incidence of any dAE	79% (107/135)
Incidence of Combined Rash	76% (102/135)
Most Common dAEs	Acneiform Rash (33%), Maculopapular Rash (27%), Pruritus (25%)
High-Grade (Grade 3) dAEs	19% (25/135)
Grade 4 or 5 dAEs	None observed

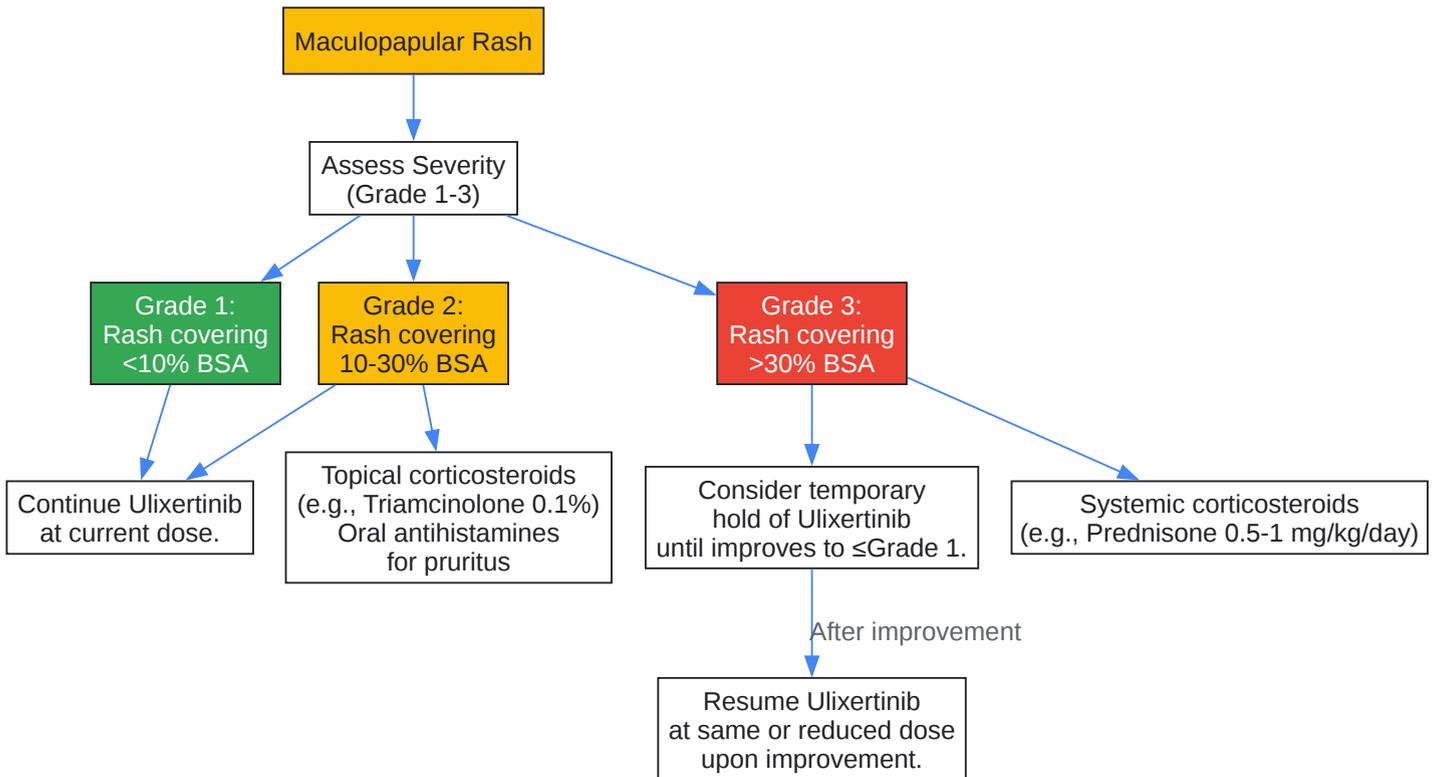
dAE Characteristic	Findings (n=135)
Association with Tumor Response	Presence of any dAE was associated with Stable Disease (SD) or Partial Response (PR) (OR=3.64). Acneiform rash was specifically associated with PR (OR=10.19) [1].

Troubleshooting Guide: Managing Ulixertinib dAEs

The following algorithms are adapted from proposed treatment guidelines for common ERK inhibitor-induced dAEs. They are designed to help maintain patients' quality of life and optimal dose intensity [1].

Algorithm for Maculopapular Rash

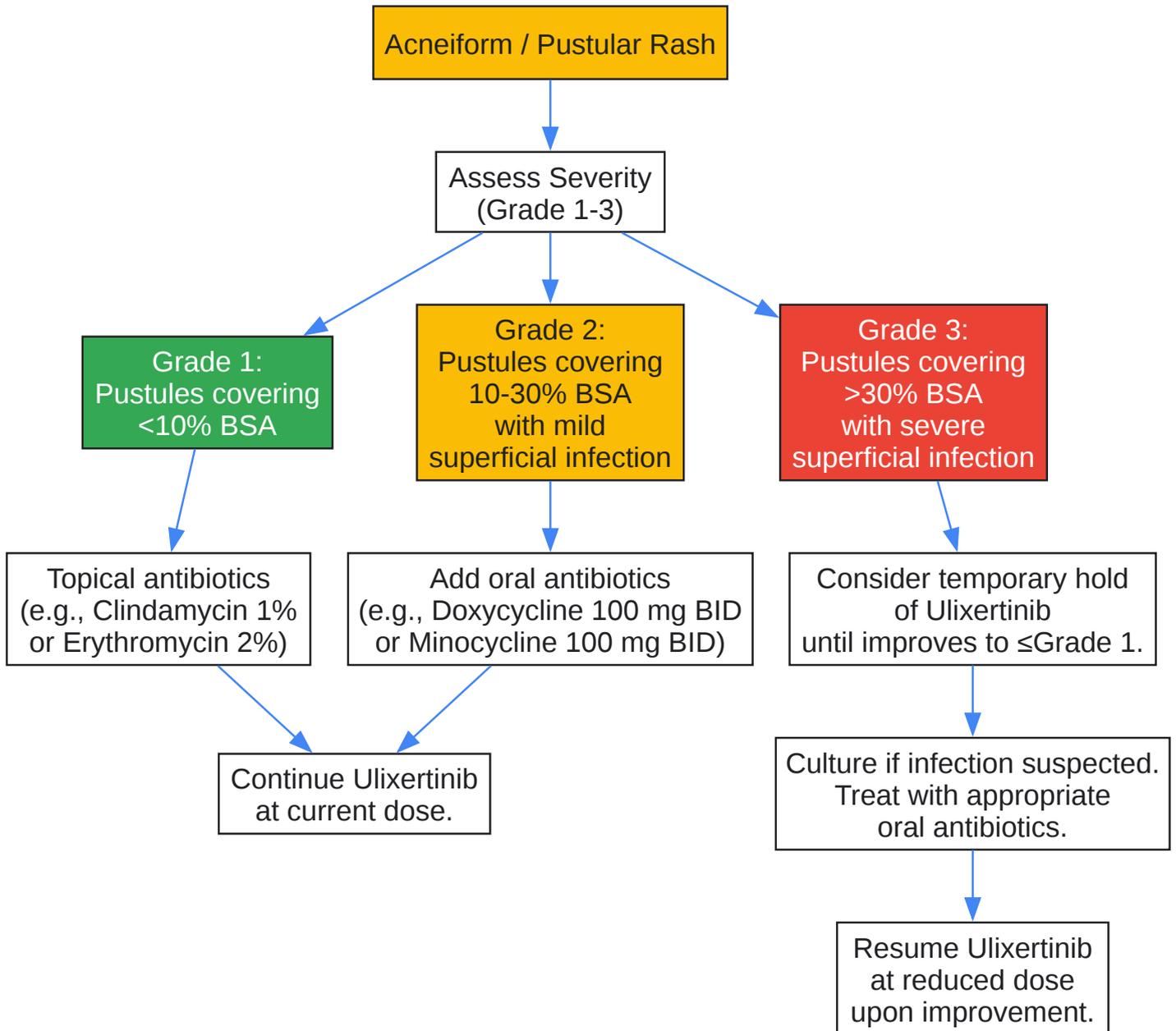
This flowchart outlines the management pathway for a widespread, flat-to-slightly-raised red rash.



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Algorithm for Acneiform (Pustular) Rash

This flowchart outlines the management pathway for a rash that presents with papules and pustules, typically on the face, scalp, and upper body.



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Frequently Asked Questions (FAQs)

Q1: Are dermatologic adverse events a sign that the drug is working? Yes, there is a significant clinical correlation. The presence of any dAE was associated with achieving Stable Disease (SD) or Partial Response

(PR). Notably, the development of an **acneiform rash was strongly associated with a Partial Response** (OR=10.19). Therefore, dAEs can potentially serve as a surrogate marker of tumor response, and effective management is crucial to avoid unnecessary dose reductions or treatment discontinuation [1].

Q2: How do Ulixertinib dAEs compare to those from other targeted therapies? The clinical spectrum of dAEs induced by **Ulixertinib** is very similar to that seen with **Epidermal Growth Factor Receptor Inhibitors (EGFRi) and MEK inhibitors**. This includes the types of rashes (maculopapular, acneiform) and pruritus. This similarity allows clinicians to apply well-established management strategies from other targeted therapies to **Ulixertinib** treatment [1].

Q3: What is the recommended pediatric dose of Ulixertinib, and are dAEs a concern? The pediatric Recommended Phase 2 Dose (RP2D) established by the NCI-COG Pediatric MATCH trial is **260 mg/m²/dose orally twice daily**. Dose-limiting toxicities (DLTs) during the trial did include rash, among other side effects. This indicates that dAEs are also a relevant consideration in the pediatric population, and the management principles outlined above should be applied [2].

Q4: What is the underlying rationale for these dAEs? **Ulixertinib** (BVD-523) is a first-in-class, highly selective inhibitor of ERK1/2, which is the final node in the MAPK signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of ERK in rapidly turning over skin cells (keratinocytes) is believed to disrupt normal cell function and trigger inflammatory responses, leading to the observed dAEs [3].

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References

1. Characterization and management of ERK inhibitor associated... [pubmed.ncbi.nlm.nih.gov]
2. Phase II Study of Ulixertinib in Children and Young Adults with ... [pmc.ncbi.nlm.nih.gov]
3. Ulixertinib [biomed-valley.com]

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